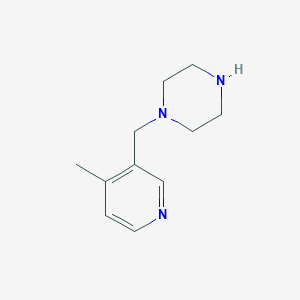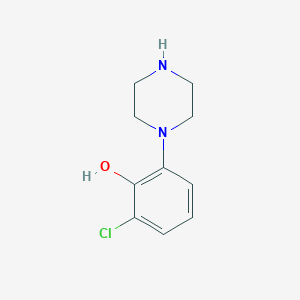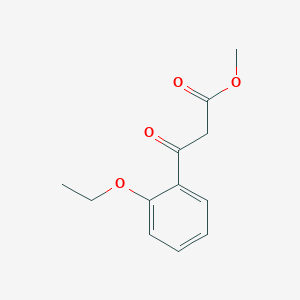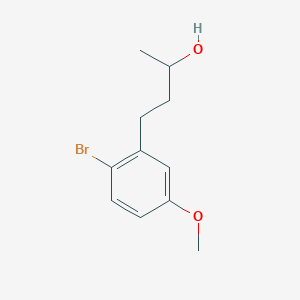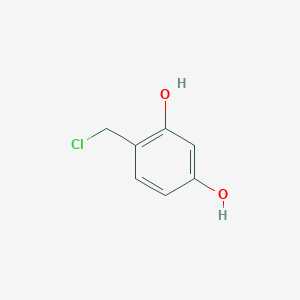
4-(Chloromethyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)benzene-1,3-diol is an organic compound with the molecular formula C7H7ClO2. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and two hydroxyl groups at the 1 and 3 positions. This compound is also known as 4-chloromethylresorcinol. It is a white to light yellow crystalline solid that is soluble in organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)benzene-1,3-diol can be synthesized through several methods. One common method involves the chloromethylation of resorcinol (benzene-1,3-diol). This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:
C6H4(OH)2+CH2O+HCl→C6H3(OH)2CH2Cl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Reduction Reactions: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)benzene-1,3-diol involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the formation of covalent bonds, resulting in changes in the structure and function of these molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
4-(Chloromethyl)benzene-1,3-diol can be compared with other similar compounds, such as:
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups at the 1 and 2 positions. Catechol is known for its use in the synthesis of pharmaceuticals and as a precursor to various chemicals.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups at the 1 and 4 positions. Hydroquinone is widely used in the cosmetic industry for skin lightening and as a photographic developer.
4-Methylcatechol (4-methylbenzene-1,2-diol): Similar structure with a methyl group instead of a chloromethyl group. Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H7ClO2 |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
4-(chloromethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7ClO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H,4H2 |
Clave InChI |
KXGDRYPEGMQUEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


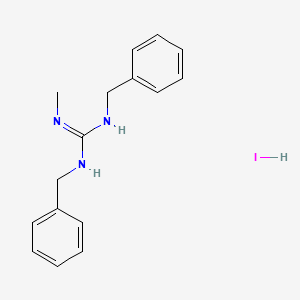

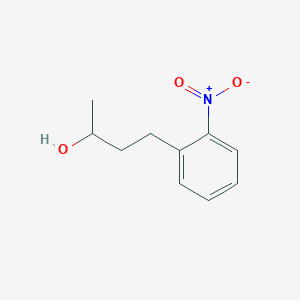
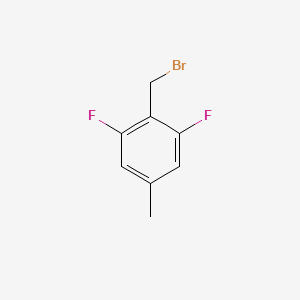
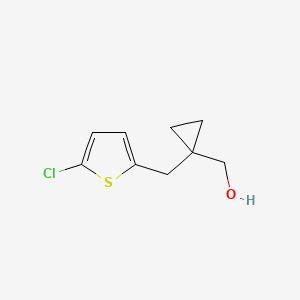
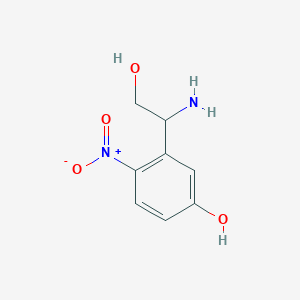
![3-Methyl-3-azabicyclo[3.3.1]nonan-7-onehydrochloride](/img/structure/B13593088.png)

